![molecular formula C10H15F2NO4 B6326150 (1R,2R)-1-((t-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid CAS No. 1152134-45-6](/img/structure/B6326150.png)
(1R,2R)-1-((t-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid
Overview
Description
(1R,2R)-1-((t-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H15F2NO4 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.09691428 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Amino Acid Derivatives in Research
Chiral Auxiliaries and Derivatizing Agents : Amino acids and their derivatives are often used as chiral auxiliaries and derivatizing agents in the synthesis of enantiomerically pure compounds. The study by Batra and Bhushan (2014) reviews the application of amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for enantioseparation by liquid chromatography, highlighting the importance of such compounds in analytical chemistry and pharmaceutical development Batra & Bhushan, 2014.
Peptide Synthesis and Modification : The synthesis and modification of peptides are critical areas of research in biochemistry and pharmaceutical sciences. The incorporation of unnatural amino acids, such as the spin label amino acid TOAC, into peptides for studies of peptide structure, dynamics, and interactions, showcases the versatility of amino acid derivatives in advancing our understanding of peptides and proteins Schreier et al., 2012.
Lactic Acid Production from Biomass : While not directly related to the specific compound , the biotechnological routes based on lactic acid production from biomass illustrate the broader context of amino acid and derivative production for various applications, including biopolymers and green chemistry Gao, Ma, & Xu, 2011.
properties
IUPAC Name |
(1R,2R)-2-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-10(7(14)15)4-5(10)6(11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVZRUUKVSWZCP-XUOSJQGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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